(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
The compound contains a benzodioxole group, which is a type of aromatic ether. It also has an amino group attached to a carbon atom, which is part of a carboxylic acid group. This suggests that the compound could participate in various chemical reactions involving these functional groups .
Molecular Structure Analysis
The benzodioxole group in the compound is a type of aromatic ether, and it’s likely to contribute to the overall stability of the molecule. The presence of the carboxylic acid group suggests that the compound could exhibit acidic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxylic acid group could make the compound soluble in polar solvents like water. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Scientific Research Applications
Electrochemical and Structural Studies
The electrochemical properties and structural analysis of similar compounds, such as oxovanadium(IV) chelates of various 4-oxobut-2-enoic acid derivatives, have been explored. These studies provide insights into the geometric structures and electronic spectral properties of these compounds, which can be vital for understanding their chemical behavior and potential applications (Reddy, Ashok, Narasaiah, & Ravinder, 2006).
Synthesis and Reactivity
Research has focused on synthesizing various derivatives of 4-oxobut-2-enoic acids, including those with indolyl substitutions, for their potential use in developing new chemical entities. These derivatives show promise in conjugate addition reactions and can lead to the development of new multifunctional compounds (Berkeš et al., 2007).
Development of Novel Heterocyclic Compounds
A study describes the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a precursor for synthesizing a variety of heterocyclic compounds, highlighting its utility in creating biologically active molecules. This underscores the potential of 4-oxobut-2-enoic acid derivatives in medicinal chemistry and drug development (El-Hashash et al., 2015).
Crystallographic Analysis
N-Phenylmaleamic acid, a related compound, has been studied for its crystal structure, providing valuable information on the molecular geometry and intramolecular interactions. Such structural analyses are crucial for understanding the physical properties of these compounds and their potential applications in various fields (Lo & Ng, 2009).
Synthesis of Biologically Active Compounds
4-aryl-4-oxobut-2-enoic acids have been synthesized and studied for their potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. This area of research highlights the pharmaceutical applications of these compounds (Pulina et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(Z)-4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,13,14)(H,15,16)/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBQEQPDCXCIKE-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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